molecular formula C11H15FO2 B14568768 1-Fluoro-4-(4-methoxybutoxy)benzene CAS No. 61372-59-6

1-Fluoro-4-(4-methoxybutoxy)benzene

Cat. No.: B14568768
CAS No.: 61372-59-6
M. Wt: 198.23 g/mol
InChI Key: UGJRMSPLXBFWSI-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-methoxybutoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a fluoro group at the 1-position and a 4-methoxybutoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-(4-methoxybutoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with 1-fluoro-4-nitrobenzene.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Etherification: The resulting 1-fluoro-4-aminobenzene undergoes etherification with 4-methoxybutanol in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(4-methoxybutoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

    Oxidation: The methoxybutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Phenol derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler hydrocarbons.

Scientific Research Applications

1-Fluoro-4-(4-methoxybutoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(4-methoxybutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the methoxybutoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-methoxybenzene: Similar structure but lacks the butoxy group.

    4-Fluoroanisole: Contains a fluoro group and a methoxy group but no butoxy group.

    1-Fluoro-4-(4-nitrophenoxy)benzene: Contains a nitro group instead of a methoxybutoxy group.

Uniqueness

1-Fluoro-4-(4-methoxybutoxy)benzene is unique due to the presence of both a fluoro group and a methoxybutoxy group, which confer distinct chemical and physical properties

Properties

CAS No.

61372-59-6

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

1-fluoro-4-(4-methoxybutoxy)benzene

InChI

InChI=1S/C11H15FO2/c1-13-8-2-3-9-14-11-6-4-10(12)5-7-11/h4-7H,2-3,8-9H2,1H3

InChI Key

UGJRMSPLXBFWSI-UHFFFAOYSA-N

Canonical SMILES

COCCCCOC1=CC=C(C=C1)F

Origin of Product

United States

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